molecular formula C11H12O3 B12957128 Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester CAS No. 117390-08-6

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester

Cat. No.: B12957128
CAS No.: 117390-08-6
M. Wt: 192.21 g/mol
InChI Key: PSCVJQSMSDQKBF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester is a chemical compound with the molecular formula C10H12O3. It is also known by other names such as (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol . This compound is characterized by the presence of a benzoic acid core structure with a hydroxypropenyl group and a methoxy group attached to it. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of coniferyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester involves its interaction with various molecular targets. The hydroxypropenyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester is unique due to the presence of both the hydroxypropenyl and methoxy groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

117390-08-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+

InChI Key

PSCVJQSMSDQKBF-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.